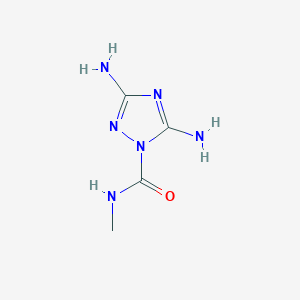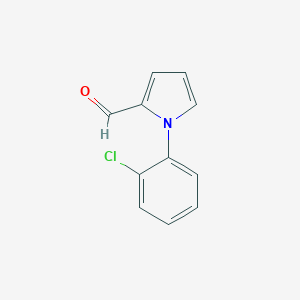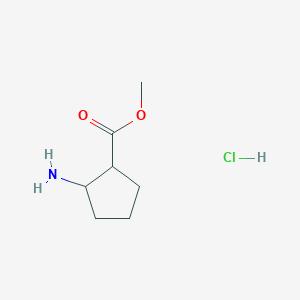
2-(Methacryloyloxy)ethyl phthalate mono
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-(Methacryloyloxy)ethyl phthalate derivatives involves key chemical reactions that highlight the compound's versatility in polymer science. For instance, Jayakumar, Balaji, and Nanjundan (2000) describe the synthesis of copolymers of 2-(N-phthalimido)ethyl methacrylate with methyl methacrylate, showcasing the preparation of related compounds through the reaction of phthalic anhydride with ethanolamine and methacryloyl chloride, followed by copolymerization processes (Jayakumar et al., 2000). Similar synthetic strategies are employed for creating adhesive polymers, demonstrating the functional versatility of phthalate-based monomers in creating high-performance materials (Lamparth et al., 2014).
Molecular Structure Analysis
The molecular structure of 2-(Methacryloyloxy)ethyl phthalate and its derivatives plays a crucial role in determining their reactivity and the properties of the resulting polymers. The presence of the phthalimido group and the methacrylate moiety contributes to the compound's ability to participate in various copolymerization reactions, leading to polymers with tailored properties for specific applications. The molecular structure analysis involves understanding the electronic and steric effects of these functional groups on polymerization behavior and polymer properties.
Chemical Reactions and Properties
Chemical reactions involving 2-(Methacryloyloxy)ethyl phthalate primarily focus on copolymerization with other monomers to achieve desired polymer properties. For example, the reactivity ratios of monomers in copolymerization reactions determine the composition and sequence distribution along the polymer chain, which in turn affects the polymer's physical and chemical properties (Senthilkumar et al., 2001).
Physical Properties Analysis
The physical properties of polymers derived from 2-(Methacryloyloxy)ethyl phthalate, such as solubility, thermal stability, and molecular weight distribution, are directly influenced by the molecular structure of the monomer and the copolymerization conditions. These properties are critical for determining the applicability of the polymers in various industrial and biomedical fields.
Chemical Properties Analysis
The chemical properties of these polymers, including their reactivity towards other chemicals, degradation behavior, and potential for chemical modifications, are essential for tailoring materials for specific applications. The presence of functional groups, such as the phthalimido and methacrylate moieties, allows for further chemical modifications to introduce additional functionality or improve material properties.
Applications De Recherche Scientifique
Occurrence and Variation in Human Exposure
Phthalates, including compounds similar to 2-(Methacryloyloxy)ethyl phthalate mono, are widely used as plasticizers and have been detected in human urine, indicating exposure from environmental sources. Studies have shown day-to-day variability in urinary phthalate metabolite levels, suggesting fluctuating exposure levels in adults (Fromme et al., 2007).
Copolymers and Polymerization
Research on the copolymerization of phthalate-related monomers, such as 2-(N-phthalimido)ethyl methacrylate with methyl methacrylate, has been conducted to understand their polymerization behavior and resultant polymer properties. Such studies contribute to the development of materials with specific characteristics for various applications (Jayakumar et al., 2000).
Metabolic Pathways and Human Health
The metabolism of phthalates in humans has been extensively studied, with a focus on identifying urinary oxidative metabolites as biomarkers of exposure. Understanding these metabolic pathways is crucial for assessing the potential health risks associated with phthalate exposure (Silva et al., 2006).
Environmental and Health Implications
Research has also focused on the environmental presence of phthalates and their potential health implications. Studies have explored how phthalates, due to their widespread use in consumer products and medical devices, may affect human health, particularly in relation to reproductive toxicity (Barr et al., 2003).
Safety and Hazards
Propriétés
IUPAC Name |
2-[2-(2-methylprop-2-enoyloxy)ethoxycarbonyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O6/c1-9(2)13(17)19-7-8-20-14(18)11-6-4-3-5-10(11)12(15)16/h3-6H,1,7-8H2,2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQBJLHOPOSODG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOC(=O)C1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80885397 | |
| Record name | 1,2-Benzenedicarboxylic acid, 1-[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl] ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80885397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1,2-Benzenedicarboxylic acid, 1-[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Mono(2-methacryloyloxyethyl) phthalate | |
CAS RN |
27697-00-3 | |
| Record name | Mono(2-methacryloyloxyethyl) phthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27697-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Benzenedicarboxylic acid, 1-[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Benzenedicarboxylic acid, 1-[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl] ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80885397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(methacryloyloxy)ethoxycarbonyl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.181 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What role could 2-(Methacryloyloxy)ethyl phthalate mono play in the creation of image-recording layers as described in the research paper?
A: While the research paper [] focuses on carboxyl-containing polymer latexes and amine-oxide-substituted polymers for image-recording layers, it doesn't specifically mention 2-(Methacryloyloxy)ethyl phthalate mono.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-[[(1R)-1-(3,4-dimethoxyphenyl)-2-hydroxyethyl]amino]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B38415.png)





![(2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B38427.png)





